molecular formula C15H26N2O6 B2892324 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid CAS No. 1822852-29-8

1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid

Cat. No.: B2892324
CAS No.: 1822852-29-8
M. Wt: 330.381
InChI Key: UMOANBWMNHOFIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid is a bicyclic azetidine derivative featuring two tert-butoxycarbonyl (Boc) protecting groups. The Boc groups are attached to the azetidine nitrogen and an aminomethyl side chain, while a carboxylic acid moiety occupies the 3-position of the azetidine ring. This structure is designed to balance steric protection, solubility, and reactivity, making it relevant for pharmaceutical intermediates or prodrug development.

Properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-13(2,3)22-11(20)16-7-15(10(18)19)8-17(9-15)12(21)23-14(4,5)6/h7-9H2,1-6H3,(H,16,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOANBWMNHOFIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CN(C1)C(=O)OC(C)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Data Table: Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Structural Features
Target Compound Not explicitly provided* Azetidine, 2×Boc, carboxylic acid Bicyclic, Boc-protected aminomethyl side chain
1-[1-(Boc)azetidin-3-yl]-5-oxopyrrolidine-3-carboxylic acid C₁₃H₂₀N₂O₅ 284.31 Azetidine, Boc, pyrrolidone, carboxylic acid Azetidine-pyrrolidone fusion, ketone substituent
2-(3-Chlorobenzyl)-1-Boc-pyrrolidine-2-carboxylic acid C₁₇H₂₂ClNO₄ 339.81 Pyrrolidine, Boc, chlorobenzyl, carboxylic acid Chlorobenzyl enhances hydrophobicity
(2S)-3-Boc-thiazolidine-2-carboxylic acid C₉H₁₅NO₄S 233.29 Thiazolidine, Boc, carboxylic acid Sulfur-containing ring, chiral center

Research Findings and Implications

  • Boc Protection : Compounds with multiple Boc groups (e.g., target compound) exhibit enhanced stability under basic conditions but may suffer from acid lability, limiting their use in acidic therapeutic environments .
  • Solubility : The carboxylic acid group in all compounds improves aqueous solubility, but bulky Boc groups counterbalance this by increasing hydrophobicity .

Q & A

Basic Research Questions

Q. What are the critical considerations for designing a synthetic route for this compound?

  • Methodological Answer : The synthesis should prioritize the sequential protection of reactive groups. The tert-butoxycarbonyl (Boc) group [(2-methylpropan-2-yl)oxycarbonyl] is commonly used to protect amines and carboxylic acids, as demonstrated in analogous azetidine derivatives . Key steps include:

  • Coupling reactions : Use carbodiimides (e.g., DCC) or NHS esters for amide bond formation between the azetidine core and Boc-protected intermediates .
  • Inert conditions : Reactions involving moisture-sensitive reagents (e.g., Boc anhydride) require anhydrous solvents (e.g., THF) and nitrogen atmospheres .
  • Purification : Recrystallization from DMF/acetic acid mixtures or column chromatography ensures high purity, as seen in similar syntheses .

Q. How can researchers verify the structural integrity of this compound after synthesis?

  • Methodological Answer : Combine spectroscopic and computational validation:

  • NMR : Compare experimental 1^1H/13^{13}C NMR spectra with predicted chemical shifts from quantum mechanical calculations (e.g., DFT) to confirm stereochemistry and functional groups .
  • Mass spectrometry (MS) : High-resolution ESI-MS can validate the molecular formula (e.g., C14_{14}H23_{23}N3_3O6_6) and detect fragmentation patterns .
  • X-ray crystallography : Resolve ambiguities in azetidine ring conformation using single-crystal diffraction, as applied to related bicyclic compounds .

Advanced Research Questions

Q. How can computational modeling guide the optimization of reaction conditions for this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate transition-state energies to predict optimal temperatures and solvents for Boc deprotection or azetidine ring closure .
  • Solvent screening : Use COSMO-RS simulations to identify solvents (e.g., DMF, THF) that maximize intermediate solubility and reaction rates .
  • Kinetic modeling : Apply MATLAB or Python scripts to model multi-step reaction pathways, identifying rate-limiting steps (e.g., amide coupling) for targeted optimization .

Q. What strategies resolve contradictions in spectroscopic data for intermediates or final products?

  • Methodological Answer :

  • Variable Temperature NMR : Resolve dynamic rotational isomerism in Boc-protected groups by acquiring spectra at 25°C and −40°C .
  • 2D Correlation Spectroscopy (COSY, NOESY) : Assign overlapping proton signals in the azetidine ring and methylene bridges .
  • Isotopic labeling : Introduce 15^{15}N or 13^{13}C labels at ambiguous positions to trace coupling patterns .

Q. How can flow chemistry improve the scalability of synthesizing this compound?

  • Methodological Answer :

  • Continuous-flow reactors : Enable precise control over Boc deprotection (e.g., using TFA in a microreactor) to minimize side reactions .
  • In-line analytics : Integrate UV-Vis or IR probes for real-time monitoring of intermediate concentrations .
  • DoE (Design of Experiments) : Optimize residence time, temperature, and reagent stoichiometry using statistical models (e.g., response surface methodology) .

Safety and Handling Considerations

Q. What safety protocols are critical when handling intermediates with Boc-protecting groups?

  • Methodological Answer :

  • Ventilation : Use fume hoods during Boc deprotection with trifluoroacetic acid (TFA) to avoid inhalation hazards .
  • Personal Protective Equipment (PPE) : Wear acid-resistant gloves and goggles when handling corrosive reagents (e.g., acetic acid during recrystallization) .
  • Waste disposal : Neutralize TFA-containing waste with sodium bicarbonate before disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.